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molecular formula C6H5BrN2O3 B021399 2-Bromo-3-methoxy-6-nitropyridine CAS No. 76066-07-4

2-Bromo-3-methoxy-6-nitropyridine

Cat. No. B021399
M. Wt: 233.02 g/mol
InChI Key: ZKEAOLVGPKCNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07659268B2

Procedure details

To a solution of 2-bromo-3-methoxypyridine (7.0 g, 37 mmol) in H2SO4 (70 mL) was added fuming HNO3 (2.4 ml, 37 mmol) dropwise at 0° C. under N2 atmosphere. The mixture was stirred at 60° C. for 2 hours. After cooling to room temperature, the mixture was quenched with water (100 mL). The insoluble solid was collected by filtration and washed with water (100 mL). The solid was dissolved in ethyl acetate (100 mL) and basified to pH to 8 with saturated aqueous NaHCO3. The aqueous layer was extracted with ethyl acetate (150×3 mL). The combined organics layers were washed with brine, dried over anhydrous Na2SO4, evaporated in vacuo and purified by chromatography on silica gel (10% ethyl acetate in petroleum ether) to give 2-bromo-3-methoxy-6-nitropyridine (5.0 g, 55%). 1H-NMR (300 MHz, CDCl3) δ 8.27 (d, J=8.7, 1H), 7.32 (d, J=8.7, 1H), 4.06 (s, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[N+:10]([O-])([OH:12])=[O:11]>OS(O)(=O)=O>[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[C:4]([N+:10]([O-:12])=[O:11])[N:3]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=NC=CC=C1OC
Name
Quantity
2.4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
70 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with water (100 mL)
FILTRATION
Type
FILTRATION
Details
The insoluble solid was collected by filtration
WASH
Type
WASH
Details
washed with water (100 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in ethyl acetate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (150×3 mL)
WASH
Type
WASH
Details
The combined organics layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel (10% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=NC(=CC=C1OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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